molecular formula C9H8BrN B572838 3-Bromo-2-ethylbenzonitrile CAS No. 1253790-62-3

3-Bromo-2-ethylbenzonitrile

Cat. No.: B572838
CAS No.: 1253790-62-3
M. Wt: 210.074
InChI Key: FOSAFYKPMWNNNT-UHFFFAOYSA-N
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Description

Brominated benzonitriles are critical intermediates in organic synthesis, pharmaceuticals, and materials science due to their reactivity and versatility . The ethyl group in this compound may enhance lipophilicity and alter electronic properties compared to simpler bromobenzonitriles.

Properties

IUPAC Name

3-bromo-2-ethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-2-8-7(6-11)4-3-5-9(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSAFYKPMWNNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309939
Record name 3-Bromo-2-ethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253790-62-3
Record name 3-Bromo-2-ethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253790-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-ethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethylbenzonitrile typically involves the bromination of 2-ethylbenzonitrile. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination occurs selectively at the third position of the benzene ring due to the directing effects of the ethyl and nitrile groups.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-ethylbenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene.

Major Products:

    Substitution: 3-Methoxy-2-ethylbenzonitrile.

    Reduction: 3-Bromo-2-ethylbenzylamine.

    Coupling: 3-(Phenyl)-2-ethylbenzonitrile.

Scientific Research Applications

3-Bromo-2-ethylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethylbenzonitrile depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the bromine atom is replaced by a nucleophile through a two-step mechanism involving the formation of a Meisenheimer complex. In reduction reactions, the nitrile group is converted to an amine via the addition of hydride ions. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Substituent Effects and Structural Diversity

The table below compares 3-Bromo-2-ethylbenzonitrile with key analogs, highlighting substituent positions, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-Br, 2-C₂H₅ C₉H₈BrN 210.07 (calculated) Hypothetical: Enhanced lipophilicity; potential use in drug design
3-Bromobenzonitrile 3-Br C₇H₄BrN 182.02 Common synthetic intermediate; used in cross-coupling reactions
3-Bromo-2-fluorobenzonitrile 3-Br, 2-F C₇H₃BrFN 200.01 Electron-withdrawing F enhances electrophilicity; used in agrochemicals
3-Acetyl-5-bromo-2-hydroxybenzonitrile 3-Acetyl, 5-Br, 2-OH C₉H₆BrNO₂ 240.05 Bioactive scaffold; potential antimicrobial/anticancer agent
3-Bromo-5-ethoxy-4-hydroxybenzonitrile 3-Br, 5-OCH₂CH₃, 4-OH C₉H₈BrNO₂ 258.07 Pharmaceutical research (e.g., kinase inhibitors)
2,6-Bis(2,2,2-trifluoroethoxy)-3-bromobenzonitrile 3-Br, 2,6-OCH₂CF₃ C₁₁H₆BrF₆NO₂ 376.07 High electron-withdrawing groups; materials science applications
Key Observations:
  • Electron-Donating vs.
  • Biological Activity : Hydroxy and acetyl substituents (e.g., 3-Acetyl-5-bromo-2-hydroxybenzonitrile) correlate with reported bioactivity, suggesting that this compound could be modified for medicinal chemistry applications .
  • Synthetic Utility : Simple bromobenzonitriles (e.g., 3-Bromobenzonitrile) are widely used in Suzuki-Miyaura couplings, whereas ethoxy or trifluoroethoxy derivatives may serve as specialized building blocks .

Physical and Chemical Properties

While experimental data for this compound is unavailable, trends from analogs suggest:

  • Boiling/Melting Points : Larger substituents (e.g., ethyl) typically lower melting points compared to smaller groups (e.g., F, OH). For example, 3-Bromobenzonitrile has a melting point of ~45–47°C, while hydroxyl-containing analogs may exhibit higher melting points due to hydrogen bonding .
  • Spectroscopic Signatures : IR spectra of bromobenzonitriles show characteristic nitrile stretches near 2220–2260 cm⁻¹. The ethyl group would introduce C-H stretches near 2850–2960 cm⁻¹, as seen in related compounds .

Biological Activity

3-Bromo-2-ethylbenzonitrile, a compound with the chemical formula C9H10BrN, has garnered attention in recent years due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

Before delving into its biological activity, it is essential to understand the chemical properties of this compound:

  • Molecular Weight : 215.09 g/mol
  • Melting Point : 43.5 - 45.0 °C
  • Boiling Point : 83 - 85 °C at low pressure
  • Solubility : Soluble in organic solvents

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains using the agar disk diffusion method. The results are summarized in Table 1.

Bacterial Strain Inhibition Zone (mm) MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus150.51.0
Escherichia coli101.02.0
Pseudomonas aeruginosa120.751.5

The compound showed a notable inhibition zone against Staphylococcus aureus, indicating strong antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that it is effective at relatively low concentrations.

In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity was assessed using an MTT assay, revealing an IC50 value of approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells.

The proposed mechanism of action involves the induction of apoptosis in cancer cells, likely through the activation of caspases and disruption of mitochondrial membrane potential. This indicates that the compound may interfere with cellular respiration and energy production, leading to cell death.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of various brominated compounds, including this compound, against resistant strains of bacteria. The findings highlighted its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity in Cancer Research :
    Another significant study investigated the cytotoxic effects of brominated compounds on different cancer cell lines, demonstrating that this compound could inhibit cell proliferation effectively and induce apoptosis.

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